1,2-Bis(phenylthio)ethane

Coordination Chemistry Redox Chemistry Ruthenium Complexes

Secure 1,2-bis(phenylthio)ethane for your most demanding applications. Its ethane bridge forms an optimal five-membered chelate ring, pushing Ru(III/II) redox potentials to 1.4–1.7 V vs Ag/AgCl and enabling oxidative photoredox transformations that shorter or longer bis(phenylthio)alkanes cannot achieve. The compound acts as a solid-state masked alkene, releasing ethylene via stereospecific pyrolysis at 350 °C. It also directs 2D sql network topologies in Ag/Au coordination polymers, critical for anisotropic conductive materials. Bridge length dictates reactivity—don't compromise.

Molecular Formula C14H14S2
Molecular Weight 246.4 g/mol
CAS No. 622-20-8
Cat. No. B160517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(phenylthio)ethane
CAS622-20-8
Molecular FormulaC14H14S2
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCSC2=CC=CC=C2
InChIInChI=1S/C14H14S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyMHCVYAFXPIMYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(phenylthio)ethane (CAS 622-20-8) Procurement Guide: Key Properties and Benchmarks


1,2-Bis(phenylthio)ethane (CAS 622-20-8), a dithioether ligand with the formula C14H14S2 and molecular weight 246.39 g/mol [1], is a solid at room temperature with a melting point of 68–72 °C . Its bidentate chelating structure, featuring a flexible ethane backbone and two terminal phenylthio groups, distinguishes it from mono-thioethers and disulfides, enabling unique coordination geometries and reactivity profiles [2]. This evidence guide quantifies its key performance differentiators versus the closest structural analogs, including 1,3-bis(phenylthio)propane (extended backbone), bis(phenylthio)methane (shorter bridge), and diphenyl disulfide (oxidized sulfur), to inform precise scientific selection and procurement decisions.

Why 1,2-Bis(phenylthio)ethane Cannot Be Replaced by Generic 'Bis(phenylthio)alkane' Analogs


Generic substitution among bis(phenylthio)alkanes is not a sound procurement strategy due to the profound impact of the alkane bridge length on chelate ring size, ligand field strength, and resulting metal complex stability and reactivity [1]. The ethane bridge in 1,2-bis(phenylthio)ethane forms an optimal five-membered chelate ring upon metal coordination, a structural feature that directly translates to distinct redox potentials in its ruthenium complexes (1.4–1.7 V vs Ag/AgCl) [2]. In contrast, the shorter methylene bridge of bis(phenylthio)methane yields a strained four-membered ring, while the longer propane bridge of 1,3-bis(phenylthio)propane creates a more flexible six-membered ring, each resulting in different thermodynamic and kinetic profiles [3]. Furthermore, the compound's unique solid-state crystalline structure, featuring inversion symmetry and a planar S–C–C–S core, dictates its performance in supramolecular architectures and polymer syntheses where precise molecular packing is paramount [4].

1,2-Bis(phenylthio)ethane (CAS 622-20-8): Head-to-Head Quantitative Evidence for Procurement Decisions


Che late Ring Size Control: 1,2-Bis(phenylthio)ethane vs. 1,3-Bis(phenylthio)propane in Ruthenium Complex Redox Potential

The Ru(III/II) redox couple (E°') in Ru(diimine)2(dpte)2+ complexes where dpte = 1,2-bis(phenylthio)ethane occurs at 1.4–1.7 V vs Ag/AgCl [1]. This high potential is a direct consequence of the five-membered chelate ring formed by the ethane backbone, which enhances π-acidity and stabilizes the Ru(II) state relative to complexes with larger chelate rings. In contrast, ruthenium complexes with 1,3-bis(phenylthio)propane, which forms a six-membered ring, typically exhibit redox potentials shifted by more than 200 mV (negative) due to increased ring flexibility and altered σ-donation [2].

Coordination Chemistry Redox Chemistry Ruthenium Complexes

Thermal Elimination Stereospecificity: 1,2-Bis(phenylthio)ethane vs. Diphenyl Disulfide in Alkene Generation

Pyrolysis of 1,2-bis(phenylthio)ethane at 350 °C yields ethylene, diphenyl disulfide, and thiophenol in a stereospecific trans elimination [1]. This reaction proceeds via a free radical mechanism that is not accessible to simple disulfides like diphenyl disulfide, which undergoes oxidative oligomerization under similar thermal conditions [2]. The ability of 1,2-bis(phenylthio)ethane to serve as a masked alkene synthon is unique to its 1,2-disposition of sulfur groups, providing a controlled, stereodefined route to olefins.

Pyrolysis Stereochemistry Reaction Mechanism

Supramolecular Assembly Dimensionality: 1,2-Bis(phenylthio)ethane vs. 1,3-Bis(phenylthio)propane in Silver(I) Coordination Polymers

1,2-Bis(phenylthio)ethane reacts with silver(I) salts to form a two-dimensional (2D) supramolecular coordination polymer with a sql-type topology, characterized by 4-c uninodal nets with a point symbol of (44.62) [1]. The specific ethane spacer length enforces the 2D architecture. In contrast, the longer propane analog, 1,3-bis(phenylthio)propane, tends to form one-dimensional (1D) chain structures due to increased ligand flexibility, which reduces cross-linking efficiency [2].

Crystal Engineering Coordination Polymers Supramolecular Chemistry

Mass Spectral Fragmentation Fingerprint: 1,2-Bis(phenylthio)ethane vs. Bis(phenylthio)methane for Analytical Identification

Electron impact (EI) mass spectrometry of 1,2-bis(phenylthio)ethane yields a distinct base peak at m/z 123 corresponding to the [PhSCH2]+ fragment, along with a molecular ion at m/z 246 [1]. Bis(phenylthio)methane, with a shorter methylene bridge, exhibits a different base peak at m/z 109 [PhS]+ due to the absence of the ethylene bridge, and a molecular ion at m/z 232. This ~14 Da shift in the dominant fragment provides unambiguous differentiation of these otherwise similar dithioethers.

Mass Spectrometry Analytical Chemistry Structural Elucidation

Gold(I) Aurophilic Interaction Strength: 1,2-Bis(phenylthio)ethane vs. Bis(benzylthio)ethane

In the dinuclear gold(I) complex [Au2Cl2(µ-1,2-bis(phenylthio)ethane)], the intramolecular Au···Au distance is 3.187(2) Å, with a nearly linear Cl–Au–S angle of 177.8(4)° [1]. This distance falls within the range typical for significant aurophilic interactions (3.0–3.5 Å). For the benzyl analog, 1,2-bis(benzylthio)ethane, the increased flexibility of the benzyl group results in a longer and less well-defined Au···Au separation (>3.5 Å), leading to diminished luminescence properties [2].

Organometallic Chemistry Gold Complexes Luminescence

Catalytic Transfer Hydrogenation Activity: Rhodium Complexes of 1,2-Bis(phenylthio)ethane vs. 1,2-Bis(phenylseleno)ethane

The half-sandwich rhodium(III) complex [(η5-Cp*)Rh(L1)Cl]PF6 (L1 = 1,2-bis(phenylthio)ethane) catalyzes the transfer hydrogenation of acetophenone to 1-phenylethanol with a turnover frequency (TOF) of 45 h⁻¹ at 80 °C in 2-propanol [1]. The analogous selenoether complex (L3 = 1,2-bis(phenylseleno)ethane) exhibits a TOF of only 12 h⁻¹ under identical conditions, a 3.8-fold decrease in activity. This disparity is attributed to the weaker σ-donor strength and larger atomic radius of selenium, which destabilizes the key rhodium-hydride intermediate [1].

Catalysis Transfer Hydrogenation Rhodium Complexes

Evidence-Backed Application Scenarios for 1,2-Bis(phenylthio)ethane (CAS 622-20-8) Procurement


Design of High-Potential Ruthenium Photosensitizers

Procure 1,2-bis(phenylthio)ethane as the primary chelating ligand for ruthenium(II) complexes intended for photoredox catalysis. Its unique ability to elevate the Ru(III/II) redox couple to 1.4–1.7 V vs Ag/AgCl [1] enables challenging oxidative transformations, such as C–H functionalization and water oxidation, that are inaccessible with complexes of 1,3-bis(phenylthio)propane or other dithioethers exhibiting lower potentials.

Controlled Thermal Generation of Alkenes with Stereochemical Fidelity

Utilize 1,2-bis(phenylthio)ethane as a masked alkene equivalent in high-temperature polymer or small-molecule syntheses. Pyrolysis at 350 °C reliably generates ethylene via a stereospecific trans elimination mechanism [2], a capability not shared by mono-thioethers or disulfides like diphenyl disulfide. This allows for in-situ alkene introduction in applications where handling gaseous ethylene is impractical.

Construction of 2D Supramolecular Coordination Networks

Specify 1,2-bis(phenylthio)ethane for the synthesis of two-dimensional silver(I) or gold(I) coordination polymers. Its precise ethane spacer length enforces a 2D sql network topology [3], unlike 1,3-bis(phenylthio)propane which yields 1D chains. This 2D architecture is a prerequisite for developing materials with anisotropic electrical or optical properties, including conductive metal-organic frameworks.

Analytical Reference Standard for GC-MS Identification of Dithioethers

Acquire 1,2-bis(phenylthio)ethane as a certified reference material for gas chromatography-mass spectrometry (GC-MS) workflows. Its diagnostic base peak at m/z 123 ([PhSCH2]+) provides unambiguous identification and differentiation from bis(phenylthio)methane (base peak m/z 109) in complex organic mixtures [4], ensuring accurate quantification of reaction yields and impurity profiles in synthetic chemistry and environmental monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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